Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves multiple steps, starting with the preparation of the anthracene derivative. The key steps include:
Nitration and Reduction: Anthracene is first nitrated to form 1-nitroanthracene, which is then reduced to 1-aminoanthracene.
Sulfonation: The aminoanthracene is sulfonated to introduce sulfonate groups at specific positions.
Bromination and Amidation: The sulfonated aminoanthracene undergoes bromination followed by amidation with 2-bromo-1-oxoallyl to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonate derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Utilized in the development of medical devices, particularly as a color additive in contact lenses.
Industry: Widely used in the textile industry for dyeing fabrics and other materials.
Mechanism of Action
The mechanism of action of Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets. The compound binds to certain proteins and enzymes, altering their activity and function. The sulfonate groups enhance its solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Reactive Blue 19: Another anthracene-based dye with similar applications but different functional groups.
Reactive Blue 21: Similar in structure but with variations in the sulfonate and amino groups.
Uniqueness
Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is unique due to its specific combination of functional groups, which provide distinct chemical and physical properties. Its high solubility and vibrant color make it particularly valuable in various applications.
Properties
CAS No. |
65147-24-2 |
---|---|
Molecular Formula |
C26H20BrN3Na2O9S2 |
Molecular Weight |
708.5 g/mol |
IUPAC Name |
disodium;1-amino-4-[3-(2-bromoprop-2-enoylamino)-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C26H22BrN3O9S2.2Na/c1-10-21(11(2)25(41(37,38)39)12(3)22(10)30-26(33)13(4)27)29-16-9-17(40(34,35)36)20(28)19-18(16)23(31)14-7-5-6-8-15(14)24(19)32;;/h5-9,29H,4,28H2,1-3H3,(H,30,33)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI Key |
TVWBPUZDERZRMO-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=C(C(=C1NC(=O)C(=C)Br)C)S(=O)(=O)[O-])C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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